molecular formula C22H20N4O4S2 B4016802 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide

Cat. No.: B4016802
M. Wt: 468.6 g/mol
InChI Key: HJLVBPYNDUIVPO-UHFFFAOYSA-N
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Description

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a pyrimidine ring. The presence of these functional groups contributes to its reactivity and versatility in different chemical reactions.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-15-13-16(2)24-22(23-15)26-31(27,28)20-11-8-19(9-12-20)25-32(29,30)21-10-7-17-5-3-4-6-18(17)14-21/h3-14,25H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLVBPYNDUIVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with naphthalene-2-sulfonyl chloride under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s aromatic rings can participate in π-π interactions, influencing its binding affinity to various targets. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide is unique due to the presence of both a naphthalene ring and a sulfonamide group, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide
Reactant of Route 2
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N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-sulfonamide

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